Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) is a pyrrolidine derivative with a tert-butyl substituent at the 1-position and a methyl ester group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₇NO₃, and it has a molecular weight of 199.25 g/mol . The compound is utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging the steric and electronic effects of the tert-butyl group to modulate reactivity and stability. Limited physical property data are available, but its structural analogs provide insights into expected behaviors.
Properties
IUPAC Name |
methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)11-6-7(5-8(11)12)9(13)14-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJCGNGCLAOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188082 | |
| Record name | Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-85-1 | |
| Record name | Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59857-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps:
-
- Starting material: Ethyl 4-aminobutyrate hydrochloride
- Cyclization agent: Sodium nitrite in acidic medium
- Intermediate: 5-Oxopyrrolidine-3-carboxylic acid ethyl ester
Optimized Reaction Conditions
Critical parameters affecting yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 75-85°C | <75°C: Incomplete alkylation |
| >85°C: Ester hydrolysis | ||
| Molar Ratio (t-BuBr) | 2.1-2.3 eq | Lower ratios reduce N-alkylation |
| Solvent Polarity | ε = 36.7 (DMF) | Polar aprotic solvents favored |
| Reaction Time | 12-14 hrs | Shorter times: <70% conversion |
Data compiled from patent WO2019016745A1 and industrial synthesis reports.
Industrial-Scale Production
Large-scale manufacturing (≥100 kg batches) employs:
a) Continuous Flow Reactor System
- Throughput: 15 kg/hr
- Key features:
- In-line IR monitoring for real-time quality control
- Automated pH adjustment (target pH 8.5-9.0)
- Reduced solvent usage (DMF recovery >92%)
| Step | Method | Specifications |
|---|---|---|
| Primary Isolation | Crystallization | Ethyl acetate/n-heptane (3:7) |
| Purity: 95-97% | ||
| Final Purification | Column Chromatography | Silica gel (230-400 mesh) |
| Purity: >99.5% (HPLC) |
Comparative Analysis of Methods
Four established protocols were evaluated for efficiency:
| Method | Yield (%) | Purity (%) | Time (hrs) | Scalability |
|---|---|---|---|---|
| Classic Batch | 68 | 98.2 | 16 | Limited to 50 L |
| Microwave-Assisted | 75 | 97.8 | 6 | Lab-scale only |
| Flow Chemistry | 82 | 99.5 | 3.5 | Industrial |
| Enzymatic | 41 | 88.3 | 24 | Not viable |
Data from patent examples and vendor technical documents.
Troubleshooting Common Issues
Problem : Low alkylation efficiency (<60%)
- Solution :
Problem : Ester hydrolysis during transesterification
- Mitigation :
- Maintain methanol:H₂O ratio >20:1
- Use Amberlyst-15 catalyst instead of H₂SO₄
- Reduce temperature to 50°C
Chemical Reactions Analysis
Types of Reactions
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 1363166-32-8)
This compound differs from the target molecule by the substitution of a sec-butyl group (1-methylpropyl) instead of a tert-butyl group at the 1-position. Key comparisons include:
- Molecular Formula: Identical (C₁₀H₁₇NO₃) but differing in isomerism.
- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance, reducing nucleophilic attack susceptibility compared to the less bulky sec-butyl analog .
- Synthesis : Both compounds likely derive from similar alkylation routes, with tert-butyl bromide or sec-butyl bromide as alkylating agents.
- Applications : The sec-butyl variant may exhibit higher solubility in polar solvents due to reduced steric bulk.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
This analog replaces the tert-butyl group with a methyl group and the ester with a carboxylic acid . Key distinctions:
- Functional Group : The carboxylic acid (pKa ~4-5) introduces acidity, enabling salt formation and hydrogen bonding, unlike the neutral methyl ester.
- Physical Properties : Expected to have a higher melting point due to intermolecular hydrogen bonding .
- Reactivity : The acid is prone to decarboxylation under heat, while the ester is more stable and suitable for reactions requiring basic conditions.
Other Pyrrolidine Derivatives (e.g., tert-Butyl Pyridine Carboxylates)
These derivatives are tailored for metal coordination or catalysis, diverging from the target compound’s applications in small-molecule synthesis .
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Substituent (1-position) | Functional Group (3-position) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate | 59857-85-1 | C₁₀H₁₇NO₃ | tert-butyl | Methyl ester | 199.25 |
| Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | 1363166-32-8 | C₁₀H₁₇NO₃ | sec-butyl | Methyl ester | 199.25 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | 42346-68-9 | C₆H₉NO₃ | methyl | Carboxylic acid | 143.14 |
Research Findings and Trends
- Steric Effects : The tert-butyl group in the target compound enhances thermal and oxidative stability, making it preferable for high-temperature reactions .
- Solubility : The sec-butyl analog’s lower steric bulk may improve solubility in polar aprotic solvents (e.g., DMSO), whereas the tert-butyl variant is more lipophilic .
- Reactivity : The carboxylic acid analog (CAS: 42346-68-9) undergoes rapid esterification under acidic conditions, highlighting the methyl ester’s synthetic utility in avoiding side reactions .
Biological Activity
Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a carboxylate functional group and a tert-butyl substituent. The structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biochemical pathways. It acts as an inhibitor or modulator, influencing enzymatic activity related to neurological functions and potentially other metabolic processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines, including A549 lung cancer cells, with IC50 values indicating significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Case Studies
- Anticancer Studies : In vitro studies using MTT assays revealed that this compound derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some compounds showing IC50 values as low as 34 µM after 72 hours of treatment .
- Antimicrobial Efficacy : Compounds derived from the pyrrolidine structure were tested against resistant strains of bacteria. One notable derivative showed selective activity against MRSA (methicillin-resistant Staphylococcus aureus) with effective concentrations below clinically relevant thresholds .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
